2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone” would likely consist of a central carbon atom double-bonded to an oxygen atom (forming a carbonyl group), and single-bonded to two phenyl rings. One of these rings would have a chlorine atom substituted at the 4-position, and the other would have a fluorine atom substituted at the 3-position .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, similar compounds are often used in reactions such as Suzuki-Miyaura cross-coupling, and rhodium-catalyzed arylation .Properties
IUPAC Name |
2-(4-chlorophenyl)-1-(3-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO/c15-12-6-4-10(5-7-12)8-14(17)11-2-1-3-13(16)9-11/h1-7,9H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEVNNXCPNMBNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716833 |
Source
|
Record name | 2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1183554-70-2 |
Source
|
Record name | 2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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